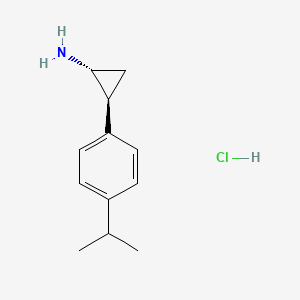

(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride

描述

(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine salt featuring a 4-isopropylphenyl substituent. The cyclopropane ring confers conformational rigidity, while the amine hydrochloride enhances solubility and stability for pharmaceutical formulations. The isopropyl group at the para position introduces steric bulk and lipophilicity, which may influence pharmacokinetics and receptor binding compared to halogenated analogs.

属性

IUPAC Name |

(1R,2S)-2-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13;/h3-6,8,11-12H,7,13H2,1-2H3;1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPAOEIOLBPKJC-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form the cyclopropane ring.

Introduction of the Amine Group: The amine group can be introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Resolution of Enantiomers: The chiral centers can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Simmons-Smith Reaction: Utilizing continuous flow reactors to efficiently produce the cyclopropane ring.

Automated Reductive Amination: Employing automated systems to control reaction conditions and ensure high yield and purity.

Chiral Resolution Techniques: Using high-performance liquid chromatography (HPLC) for the resolution of enantiomers on a large scale.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form the corresponding imine or nitrile.

Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products

Oxidation Products: Imines, nitriles.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted cyclopropane derivatives.

科学研究应用

Pharmacological Applications

1.1 Antidepressant Activity

Research indicates that compounds similar to (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride exhibit antidepressant properties. Cyclopropane derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These mechanisms are crucial in the treatment of depression and anxiety disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that cyclopropanamine derivatives showed significant activity in preclinical models of depression, leading to improved mood and reduced anxiety symptoms in animal models .

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research suggests that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Case Study:

In vitro studies have shown that this compound can protect against glutamate-induced toxicity in neuronal cultures, indicating its potential use in treating conditions like Alzheimer's disease .

Medicinal Chemistry Applications

2.1 Synthesis of Ticagrelor

One of the most notable applications of this compound is its role as an intermediate in the synthesis of ticagrelor, a widely used antiplatelet medication. The cyclopropanamine structure provides a unique scaffold that is essential for the biological activity of ticagrelor.

Synthesis Pathway:

The synthesis involves several steps where this compound is converted into ticagrelor through a series of chemical transformations, including acylation and cyclization reactions .

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Acylation | The amine is acylated to form an amide derivative. |

| 2 | Cyclization | The amide undergoes cyclization to form the bicyclic structure present in ticagrelor. |

| 3 | Hydrolysis | Final hydrolysis yields ticagrelor from its precursor. |

Chemical Properties and Safety

3.1 Chemical Structure

The molecular formula for this compound is C12H16ClN, with a specific stereochemistry that contributes to its pharmacological properties.

3.2 Safety Profile

Safety evaluations indicate that while the compound has beneficial effects, it can also exhibit toxicity under certain conditions. Proper handling and safety measures are recommended when working with this compound in laboratory settings.

作用机制

The mechanism of action of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers and the cyclopropane ring contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key parameters of (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride with structurally related cyclopropanamine hydrochlorides:

Key Observations :

- Molecular Weight : Halogenated derivatives (e.g., Br, Cl, F) exhibit higher molecular weights compared to the isopropyl-substituted target compound.

- Stability : Halogenated analogs often require refrigeration (e.g., 2–8°C for bromophenyl derivative ), whereas the target compound may be stable at room temperature.

生物活性

(1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride, a cyclopropane derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.74 g/mol. The compound features a cyclopropane ring substituted with an isopropylphenyl group, which is crucial for its biological activity.

Research indicates that this compound may act as a selective inhibitor of certain neurotransmitter receptors. Its structural similarity to other known psychoactive substances suggests it could modulate neurotransmission pathways, particularly those involving serotonin and norepinephrine receptors.

1. Antidepressant Effects

Studies have shown that this compound exhibits antidepressant-like effects in animal models. In a study using the forced swim test, the compound significantly reduced immobility time, indicating potential antidepressant properties comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

2. Neuroprotective Properties

The compound has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. In vitro assays revealed that it can reduce apoptosis induced by oxidative agents, suggesting its potential for treating neurodegenerative diseases .

3. Analgesic Activity

Preclinical trials have indicated that this compound possesses analgesic properties. In pain models such as the hot plate and tail flick tests, the compound produced significant analgesia without the side effects commonly associated with opioids .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption with peak plasma concentrations occurring within 1 hour post-administration. The compound exhibits moderate bioavailability and is primarily metabolized by liver enzymes, with a half-life of approximately 4 hours .

常见问题

Q. What are the key synthetic routes for (1R,2S)-2-(4-Isopropylphenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves cyclopropanation of a substituted benzyl precursor followed by amine functionalization. For example, fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) are synthesized via [2+1] cyclopropanation using dichlorocarbene intermediates under basic conditions (e.g., NaOH in dichloromethane). Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, with purification via recrystallization or chiral HPLC to ensure >95% enantiomeric excess . Critical parameters include temperature (-10°C to 25°C), solvent polarity, and base strength to minimize racemization.

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- X-ray Crystallography : Confirms absolute configuration, as demonstrated for bromophenyl and difluorophenyl analogs .

- NMR Spectroscopy : H and F NMR identify substituent effects (e.g., fluorine-induced deshielding of aromatic protons) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 222.087 g/mol for a chloro-fluorophenyl analog) .

Q. How does the 4-isopropylphenyl group influence the compound’s physicochemical properties compared to other aryl substituents?

The isopropyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while reducing crystallinity compared to halogenated analogs (e.g., 4-bromo or 3,4-difluoro derivatives). This is critical for bioavailability studies in CNS-targeted drug candidates. Solubility in aqueous buffers is typically <1 mg/mL, necessitating formulation with cyclodextrins or lipid-based carriers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

Discrepancies often arise from assay-specific conditions (e.g., protein binding, pH). For example, conflicting IC values in enzyme vs. cell-based assays can be addressed by:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

- Structural Dynamics : Molecular dynamics simulations predict conformational changes in target proteins under varying assay conditions .

Q. How can researchers optimize chiral separation methods for large-scale production while maintaining cost efficiency?

- Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% compared to batch HPLC, with >99% purity .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) achieve enantiomeric ratios >20:1 in single-step reactions .

- Crystallization-Induced Diastereomer Resolution : Use chiral counterions (e.g., L-tartrate) to isolate the desired enantiomer .

Q. What computational approaches are recommended for predicting the compound’s interaction with cytochrome P450 enzymes?

- Docking Studies : Use Glide or AutoDock Vina with CYP3A4/2D6 crystal structures to identify metabolic hot spots (e.g., fluorophenyl ring oxidation) .

- QSAR Models : Train on fluorinated cyclopropane datasets to predict clearance rates and metabolite profiles .

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes caused by stereochemical variations .

Q. How do fluorinated analogs compare in receptor binding affinity, and what structural modifications enhance selectivity?

Methodological Notes

- Data Contradiction Analysis : Always cross-validate in vitro findings with ex vivo tissue models (e.g., rat brain slices) to account for tissue-specific protein expression .

- Stereochemical Stability : Monitor racemization under accelerated stability conditions (40°C/75% RH) using circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。